6-Bromo-3-methyl-1-tosyl-1H-indazole

Regioselective protection N1-alkylation Cs₂CO₃-mediated synthesis

6-Bromo-3-methyl-1-tosyl-1H-indazole is an N1-protected, orthogonally functionalized indazole derivative bearing a C3 methyl substituent, a C6 bromine, and an N1 para-toluenesulfonyl (tosyl) group. The C6 bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids.

Molecular Formula C15H13BrN2O2S
Molecular Weight 365.2 g/mol
Cat. No. B8552716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1-tosyl-1H-indazole
Molecular FormulaC15H13BrN2O2S
Molecular Weight365.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Br)C(=N2)C
InChIInChI=1S/C15H13BrN2O2S/c1-10-3-6-13(7-4-10)21(19,20)18-15-9-12(16)5-8-14(15)11(2)17-18/h3-9H,1-2H3
InChIKeyBXYBJQFKEHACTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methyl-1-tosyl-1H-indazole: Orthogonally Reactive Indazole Building Block for Medicinal Chemistry


6-Bromo-3-methyl-1-tosyl-1H-indazole is an N1-protected, orthogonally functionalized indazole derivative bearing a C3 methyl substituent, a C6 bromine, and an N1 para-toluenesulfonyl (tosyl) group [1]. The C6 bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids [2]. The N1 tosyl group functions as a directing and solubility-modulating moiety that enhances the compound's utility as a synthetic intermediate in pharmaceutical research programs targeting kinase inhibitors and other biologically active indazole scaffolds [3].

Why 6-Bromo-3-methyl-1-tosyl-1H-indazole Cannot Be Replaced by Common Indazole Intermediates


Attempts to substitute 6-bromo-3-methyl-1-tosyl-1H-indazole with alternative indazole building blocks—such as unprotected 6-bromo-3-methyl-1H-indazole, N2-protected isomers, or indazoles lacking the C3 methyl group—introduce synthetic liabilities including regioselective N-alkylation mixtures, undesired side reactions during cross-coupling, and solubility limitations [1]. The combination of N1-tosyl protection with a C6 bromine and C3 methyl substituent confers a unique orthogonal reactivity profile that cannot be replicated by any single commercially available alternative . Procurement of this specific compound eliminates the need for additional protection/deprotection steps and reduces purification burdens associated with N1/N2 isomeric separation, thereby directly impacting synthetic efficiency and project timelines [2].

Quantitative Evidence: 6-Bromo-3-methyl-1-tosyl-1H-indazole Differentiation Metrics


N1-Selective Tosylation: >99:1 Regioselectivity Versus Undirected Alkylation Mixtures

Unprotected indazoles alkylated under strongly basic conditions yield N1/N2 positional isomer mixtures that require chromatographic separation, reducing overall yield and increasing cost [1]. In contrast, the Cs₂CO₃/DMF protocol for preparing 6-bromo-3-methyl-1-tosyl-1H-indazole achieves N1:N2 regioselectivity ratios exceeding 99:1, as documented for 3-substituted indazole substrates [2]. The C3 methyl group sterically impedes N2 alkylation, further driving N1-tosylation yields above 90% [2].

Regioselective protection N1-alkylation Cs₂CO₃-mediated synthesis

C6 Bromine Reactivity: Suzuki-Miyaura Cross-Coupling Handle Versus NH-Containing Analogues

The C6 bromine substituent in 6-bromo-3-methyl-1-tosyl-1H-indazole serves as a robust leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids [1]. While NH-free 6-bromo-3-methyl-1H-indazole can also undergo Suzuki coupling, the N1-tosyl group provides enhanced solubility in polar aprotic solvents and directs electrophilic attacks to specific ring positions . Bromoindazole-derived compounds have been successfully coupled to yield antiviral and anticancer agents, with one derivative (6-(1H-pyrazol-4-yl)-1H-indazole) demonstrating IC50 values between 4 and 14 μM against cancer cell lines [2].

Suzuki-Miyaura coupling C-C bond formation Palladium catalysis

N1-Tosyl Protection: Solubility and Directing Effects Versus N-Boc and N-THP Alternatives

The N1-tosyl group in 6-bromo-3-methyl-1-tosyl-1H-indazole confers distinct physicochemical properties compared to other N-protecting group strategies [1]. The tosyl moiety enhances solubility in polar aprotic solvents (DMF, DMSO) and directs electrophilic attacks to specific ring positions, facilitating regioselective functionalization . Alternative protecting groups such as Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) offer different stability profiles and deprotection conditions [1].

Protecting group strategy Solubility enhancement Directing group

Optimal Procurement and Application Scenarios for 6-Bromo-3-methyl-1-tosyl-1H-indazole


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Sequential Suzuki-Miyaura Coupling

6-Bromo-3-methyl-1-tosyl-1H-indazole serves as a privileged building block for generating diverse kinase inhibitor libraries [1]. The C6 bromine enables Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids to introduce pharmacophoric elements, while the N1-tosyl group maintains solubility and regiochemical control during subsequent transformations [2]. Structurally related indazole derivatives have demonstrated kinase inhibition with IC50 values in the 0.6–500 nM range across multiple targets including Akt, SGK1, Tie2, and SRC kinases [1] [3].

Process Chemistry: Scalable N1-Tosylated Intermediate for Multi-Step Syntheses

The compound's pre-installed N1-tosyl group eliminates the need for protection/deprotection steps that would otherwise introduce yield losses and purification challenges [1]. The published synthetic route using potassium tert-butoxide in THF at 0°C, followed by tosyl chloride addition, provides a reproducible protocol with demonstrated scalability for research quantities [1]. The N1:N2 regioselectivity (>99:1) achievable with Cs₂CO₃/DMF protocols ensures that procurement of the pre-formed compound avoids isomeric separation costs [2].

Chemical Biology: Orthogonally Protected Scaffold for Bioconjugation and Probe Development

The orthogonal functionality of 6-bromo-3-methyl-1-tosyl-1H-indazole supports sequential derivatization strategies required for chemical probe development [1]. The C6 bromine can be functionalized via palladium catalysis while the N1-tosyl group remains intact, enabling late-stage diversification [2]. The tosyl group's enhanced solubility in polar aprotic solvents facilitates reactions under aqueous-compatible conditions relevant to bioconjugation chemistry [2].

Technical Documentation Hub

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